

In-depth Technical Guide to AZD5153: A Bivalent BRD4 Inhibitor

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Compound of Interest

Compound Name: WCK-5153

Cat. No.: B611804

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Introduction

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, which allows for simultaneous interaction with the two bromodomains of BRD4, results in enhanced potency and antitumor activity compared to traditional monovalent BET inhibitors.[3][4] This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and key signaling pathways associated with AZD5153.

Intellectual Property

The core composition of matter for AZD5153 is described in the international patent application WO2016097935, which originated from the PCT application PCT/IB2015/002490. This patent family covers the chemical structure, synthesis, and use of a series of compounds, including AZD5153, as BET protein inhibitors for the treatment of cancer. Further patent applications may cover specific formulations, combination therapies, and methods of use. For instance, a patent has been issued for the dose schedule of an AZD5153 and olaparib combination.

Mechanism of Action

AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the two bromodomains of the BRD4 protein. This competitive binding prevents BRD4 from interacting with acetylated histones on chromatin, thereby disrupting the formation of transcriptional regulatory complexes.[2] The inhibition of BRD4 leads to the dysregulation of target gene expression, particularly those involved in cell proliferation and survival. Notably, AZD5153 treatment has been shown to downregulate the expression of the MYC oncogene, a key driver in many human cancers.[3][5][6] Additionally, AZD5153 has been observed to impact the E2F and mTOR signaling pathways.[4][6][7]

Preclinical and Clinical Data

Preclinical Efficacy

In vitro studies have demonstrated the potent anti-proliferative activity of AZD5153 across a range of hematologic and solid tumor cell lines.[3][5][8][9] In vivo, AZD5153 has shown significant antitumor activity in various xenograft models, leading to tumor growth inhibition and regression.[4][5]

Cell Line	Cancer Type	IC50 / GI50	Reference
HCT116	Colorectal Cancer	Not specified	[3]
LoVo	Colorectal Cancer	Not specified	[3]
PC-3	Prostate Cancer	Potent inhibition at 100 nM	[8]
LNCaP	Prostate Cancer	Potent inhibition at 100 nM	[8]
Multiple Hematologic Cell Lines	AML, MM, DLBCL	GI50 <150 nM	[5]
Huh7	Hepatocellular Carcinoma	Lowest IC50 among tested HCC lines	[9]
PLC/PRF/5	Hepatocellular Carcinoma	Highest IC50 among tested HCC lines	[9]

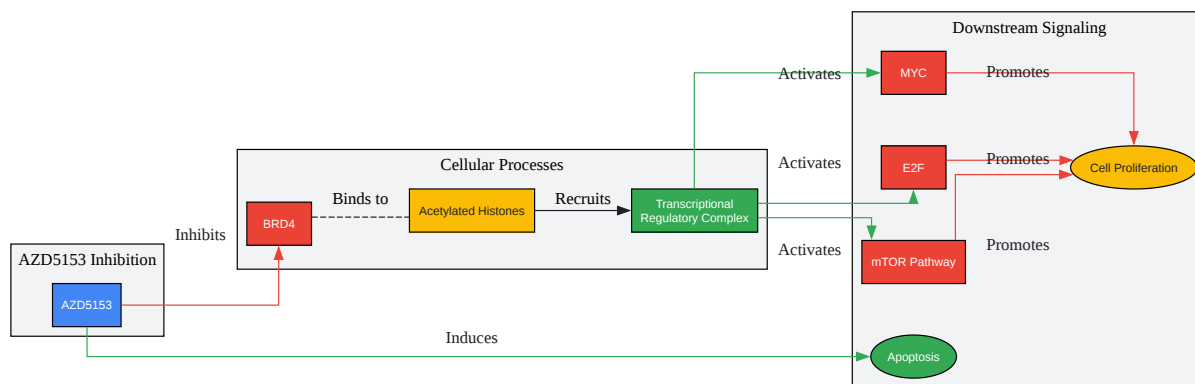
Clinical Trial Data (NCT03205176)

A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD5153 as a monotherapy and in combination with olaparib in patients with relapsed or refractory solid tumors, including lymphomas.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Monotherapy	Combination with Olaparib	Reference
Maximum Tolerated Dose (MTD)	Not explicitly stated	Not explicitly stated	[10] [11] [12]
Recommended Phase II Dose (RP2D)	30 mg QD or 15 mg BID	10 mg QD (intermittent) with olaparib 300 mg BID	[11]
Common Treatment-Emergent Adverse Events (TEAEs)	Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%)	Nausea (66.7%), Fatigue (53.3%)	[11] [12]
Common Grade ≥3 TEAEs	Thrombocytopenia (14.7%), Anemia (8.8%)	Thrombocytopenia (26.7%)	[11] [12]
Pharmacokinetics	Dose-proportional increase in Cmax and AUC. t1/2 of ~6 hours.	-	[10]
Clinical Response	-	One partial response in a patient with metastatic pancreatic cancer.	[11] [12]

Signaling Pathways and Experimental Workflows

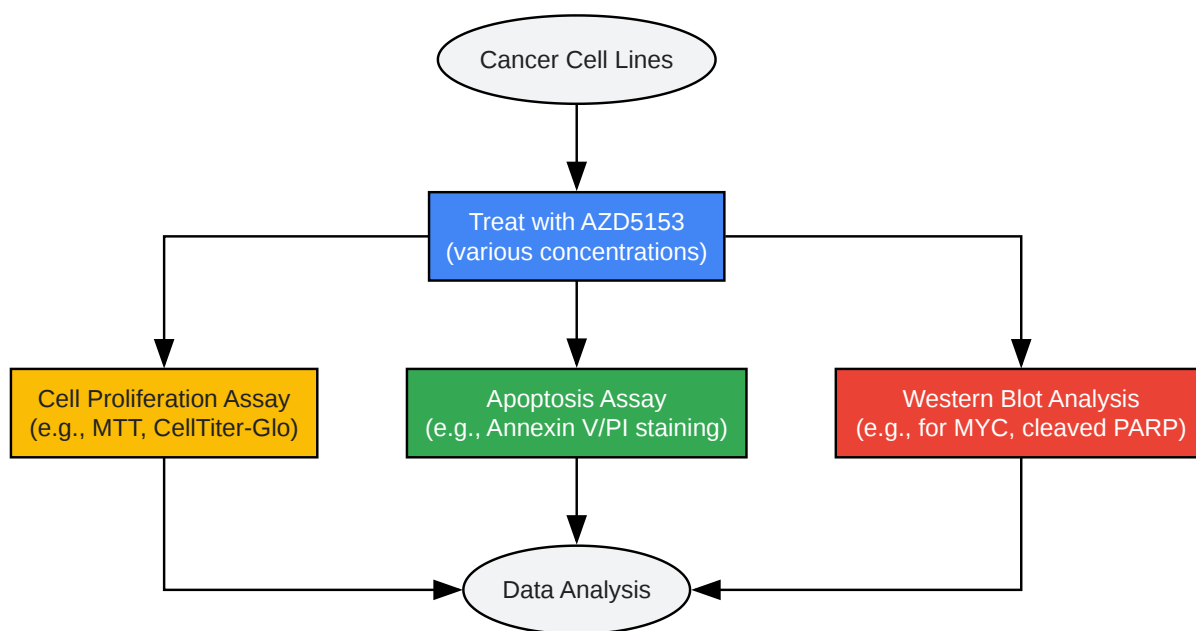
AZD5153 Mechanism of Action and Downstream Effects



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Caption: AZD5153 inhibits BRD4, leading to the downregulation of key oncogenic pathways like MYC, E2F, and mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of AZD5153



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Caption: A typical in vitro workflow to assess the efficacy of AZD5153 on cancer cell lines, involving treatment followed by assays for proliferation, apoptosis, and protein expression.

Experimental Protocols

Cell Viability Assay (MTT)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with a serial dilution of AZD5153 (e.g., 0.001 to 10 μ M) or vehicle control (DMSO) for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of AZD5153.

Western Blot Analysis

- **Cell Lysis:** Treat cells with AZD5153 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., MYC, PARP, GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Studies (Xenograft Model)

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of immunodeficient mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize the mice into treatment and control groups. Administer AZD5153 (e.g., 5 mg/kg, oral gavage, daily) or vehicle control.

- Tumor Measurement: Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly (e.g., every 2-3 days).
- Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
- Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the antitumor efficacy of AZD5153.

Conclusion

AZD5153 is a promising bivalent BRD4 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to potently suppress key oncogenic signaling pathways provides a strong rationale for its continued development as a cancer therapeutic, both as a monotherapy and in combination with other agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and clinical application of AZD5153.

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